molecular formula C16H21F2N3O2 B2697000 (3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380172-20-1

(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

Numéro de catalogue B2697000
Numéro CAS: 2380172-20-1
Poids moléculaire: 325.36
Clé InChI: IROWYDJJSYATKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone, commonly known as DFPM, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. DFPM is a highly selective and potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular functions, including cell proliferation, differentiation, and apoptosis.

Mécanisme D'action

DFPM exerts its pharmacological effects by selectively inhibiting the activity of CK2, a serine/threonine protein kinase that regulates various cellular processes. CK2 is overexpressed in various cancers and plays a critical role in cell survival and proliferation. DFPM binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
DFPM has been shown to have potent anti-cancer and anti-inflammatory effects in preclinical studies. In cancer, DFPM induces apoptosis and inhibits tumor growth by inhibiting CK2-mediated signaling pathways. In inflammation, DFPM reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting CK2-mediated signaling pathways. DFPM has also been shown to have neuroprotective effects in preclinical studies by reducing oxidative stress and inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

DFPM has several advantages for lab experiments, including its high potency and selectivity for CK2, which makes it an excellent tool for studying CK2-mediated signaling pathways. However, DFPM has some limitations, including its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment and reagents. DFPM also has limited solubility in water, which can make it challenging to use in some experiments.

Orientations Futures

DFPM has significant potential for therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research should focus on optimizing the synthesis method of DFPM to make it more accessible and cost-effective. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of DFPM in humans. Finally, DFPM's potential as a tool for studying CK2-mediated signaling pathways should be further explored to gain a better understanding of the role of CK2 in various cellular processes.

Méthodes De Synthèse

DFPM can be synthesized using a multi-step process that involves the coupling of 3,3-difluorocyclobutanone with 4-(5-ethylpyrimidin-2-yl)oxypiperidine. The resulting product is then subjected to various purification steps to obtain pure DFPM. The synthesis of DFPM is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.

Applications De Recherche Scientifique

DFPM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 is overexpressed, and its inhibition by DFPM has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. DFPM has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's disease, and DFPM has been shown to have neuroprotective effects in preclinical studies.

Propriétés

IUPAC Name

(3,3-difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O2/c1-2-11-9-19-15(20-10-11)23-13-3-5-21(6-4-13)14(22)12-7-16(17,18)8-12/h9-10,12-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROWYDJJSYATKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.